4-Cyclohexyl-3-methylpiperidine

Description

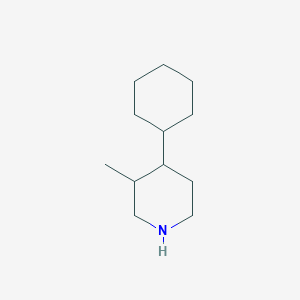

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

4-cyclohexyl-3-methylpiperidine |

InChI |

InChI=1S/C12H23N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 |

InChI Key |

ZNCUZJXQUAQYMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1C2CCCCC2 |

Origin of Product |

United States |

Stereochemical and Conformational Landscape of 4 Cyclohexyl 3 Methylpiperidine

Isomerism and Stereoisomeric Forms

The substitution pattern of 4-Cyclohexyl-3-methylpiperidine gives rise to multiple stereoisomers, stemming from the presence of chiral centers within its structure.

The structure of this compound possesses two chiral carbon centers: C3 (bearing the methyl group) and C4 (bearing the cyclohexyl group). The presence of these two stereocenters means that a total of four distinct stereoisomers can exist (2² = 4). These stereoisomers manifest as two pairs of enantiomers.

The relative orientation of the methyl and cyclohexyl groups defines the diastereomeric relationship.

Cis Isomers : The methyl and cyclohexyl groups are on the same face of the piperidine (B6355638) ring. This configuration exists as a pair of enantiomers: (3S, 4R) and (3R, 4S).

Trans Isomers : The methyl and cyclohexyl groups are on opposite faces of the piperidine ring. This configuration also exists as a pair of enantiomers: (3R, 4R) and (3S, 4S).

The separation and study of stereoisomers of related substituted piperidines have been documented, confirming the existence of distinct, isolable isomeric forms. nih.gov

| Isomer Type | Stereochemical Configuration | Relationship |

|---|---|---|

| trans | (3R, 4R)-4-Cyclohexyl-3-methylpiperidine | Enantiomers |

| (3S, 4S)-4-Cyclohexyl-3-methylpiperidine | ||

| cis | (3R, 4S)-4-Cyclohexyl-3-methylpiperidine | Enantiomers |

| (3S, 4R)-4-Cyclohexyl-3-methylpiperidine |

The primary sources of chirality in this compound are the C3 and C4 carbons, as described above. Each of these carbons is bonded to four different groups, fulfilling the requirements for a stereocenter.

The nitrogen atom in the piperidine ring can also be considered a potential stereocenter. In its tertiary amine form (e.g., N-methylpiperidine), it has a non-planar, trigonal pyramidal geometry with the lone pair of electrons acting as a fourth distinct "group". However, in secondary amines like this compound (which has an N-H bond), the two enantiomeric forms at the nitrogen rapidly interconvert through a process called pyramidal inversion or nitrogen inversion. wikipedia.orgscribd.com The energy barrier for this inversion in piperidine is quite low, estimated at approximately 6.1 kcal/mol. wikipedia.org This rapid inversion means that the individual nitrogen enantiomers cannot be isolated at room temperature, and the nitrogen is not considered a stable stereocenter.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Cyclohexyl 3 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within 4-cyclohexyl-3-methylpiperidine can be determined.

High-Resolution ¹H NMR for Proton Environment and Coupling Constants

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton. The chemical shifts (δ) are influenced by the electron density around the proton, which is affected by the electronegativity of neighboring atoms and anisotropic effects from nearby functional groups. The integration of the signals corresponds to the number of protons, and the multiplicity, governed by spin-spin coupling, reveals the number of adjacent protons.

In this compound, the protons on the piperidine (B6355638) and cyclohexyl rings, as well as the methyl group, will resonate in distinct regions of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and appear at a lower field (higher ppm) compared to the other ring protons. The methyl protons will likely appear as a doublet at a higher field (lower ppm). The complex overlapping signals of the cyclohexyl and piperidine ring protons would necessitate two-dimensional techniques for complete assignment.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H2, H6 (piperidine) | 2.5 - 3.2 | m | - |

| H3 (piperidine) | 1.5 - 2.0 | m | - |

| H4 (piperidine) | 1.2 - 1.8 | m | - |

| H5 (piperidine) | 1.2 - 1.8 | m | - |

| CH₃ | 0.8 - 1.0 | d | ~6-7 |

| Cyclohexyl protons | 0.9 - 1.9 | m | - |

| NH | 1.0 - 2.5 | br s | - |

Note: This is an illustrative table with expected values. Actual experimental values may vary.

¹³C NMR and DEPT for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined.

For this compound, one would expect to see distinct signals for each of the carbons in the piperidine ring, the methyl group, and the cyclohexyl ring (depending on its symmetry). The carbons attached to the nitrogen (C2 and C6) will be shifted downfield. The DEPT-135 spectrum would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 spectrum would only show signals for CH carbons.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C2 (piperidine) | ~50-60 | CH₂ | - |

| C3 (piperidine) | ~30-40 | CH | CH |

| C4 (piperidine) | ~35-45 | CH | CH |

| C5 (piperidine) | ~25-35 | CH₂ | - |

| C6 (piperidine) | ~45-55 | CH₂ | - |

| CH₃ | ~15-20 | CH₃ | - |

| Cyclohexyl carbons | ~25-45 | CH/CH₂ | CH |

Note: This is an illustrative table with expected values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be instrumental in tracing the proton connectivity within the piperidine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, it would show a correlation between the methyl protons and the C3 and C4 carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This is the primary method for determining the relative stereochemistry of the molecule, for instance, the cis or trans relationship between the methyl group at C3 and the cyclohexyl group at C4.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FTIR and Raman spectra of this compound would be characterized by the vibrational modes of the piperidine and cyclohexyl rings. Key expected vibrational bands include:

N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ in the IR spectrum.

C-H stretches: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the piperidine, cyclohexyl, and methyl groups.

C-H bending vibrations: Bands in the 1350-1480 cm⁻¹ region.

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Ring vibrations: A series of complex bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the piperidine and cyclohexyl ring structures.

Illustrative Vibrational Spectroscopy Data:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FTIR |

| C-H Stretch (sp³) | 2850 - 3000 | FTIR, Raman |

| C-H Bend | 1350 - 1480 | FTIR, Raman |

| C-N Stretch | 1000 - 1250 | FTIR, Raman |

Note: This is an illustrative table with expected values.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₂₅N), the molecular weight is 183.34 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 183. The fragmentation of the molecular ion would be expected to occur via cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), which is a characteristic fragmentation pathway for amines. This would lead to the formation of stable iminium ions. The loss of the cyclohexyl or methyl group as a radical could also be observed.

Expected Fragmentation Pattern in Mass Spectrometry:

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 183 | [C₁₂H₂₅N]⁺˙ | Molecular Ion |

| 168 | [M - CH₃]⁺ | Loss of methyl radical |

| 100 | [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical |

| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of C₆H₁₁ radical |

| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of C₇H₁₃ radical |

Note: This is an illustrative table of potential major fragments.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure of the molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles.

For this compound, X-ray crystallography would unequivocally establish the stereochemistry at the C3 and C4 positions, confirming the relative orientation of the methyl and cyclohexyl substituents. It would also reveal the preferred conformation of the piperidine and cyclohexyl rings (e.g., chair, boat, or twist-boat) in the solid state. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group, that govern the solid-state assembly of the molecules.

Computational and Theoretical Investigations of 4 Cyclohexyl 3 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of a molecule from first principles.

Ab Initio Methods for Energetic and Spectroscopic Property Prediction

More computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide even more accurate energetic information. These methods are valuable for calculating highly accurate single-point energies of conformers to determine their relative stabilities. A study on various methylpiperidines, for instance, utilized the G3MP2B3 composite method, a type of ab initio calculation, to compute standard molar enthalpies of formation that were in excellent agreement with experimental data. rsc.org Such an approach for 4-Cyclohexyl-3-methylpiperidine would yield reliable thermochemical data.

Prediction of NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations are instrumental in predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental data can help confirm the proposed structure and assign specific signals to individual atoms within the molecule. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) through frequency analysis at the optimized geometry can predict the positions of key vibrational modes, such as C-H, C-N, and C-C stretching and bending vibrations, further corroborating the molecule's structure.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods provide detailed electronic information, molecular mechanics and dynamics are better suited for exploring the conformational flexibility of larger, more complex molecules over time.

Exploration of Conformational Space and Identification of Energy Minima

The presence of two bulky, flexible substituents on the piperidine (B6355638) ring of this compound results in a complex potential energy surface with numerous possible conformations. Molecular mechanics (MM) force fields (e.g., MMFF94 or AMBER) would be employed to rapidly sample this vast conformational space. This exploration would identify various low-energy conformers arising from the different chair and boat conformations of the piperidine and cyclohexyl rings, as well as the relative orientations (axial vs. equatorial) of the substituents. Subsequent geometry optimization of these conformers at a higher level of theory, like DFT, would then precisely locate the energy minima and determine the global minimum energy structure.

Analysis of Intramolecular Interactions (e.g., steric effects, hyperconjugation)

Once the key low-energy conformers are identified, a detailed analysis of the intramolecular interactions governing their relative stabilities can be performed. For this compound, this would involve quantifying the steric strain (van der Waals repulsions) between the cyclohexyl and methyl groups and the piperidine ring. For example, a conformation where both bulky groups are in equatorial positions is often, but not always, the most stable. The analysis would also investigate stabilizing hyperconjugative interactions, such as the donation of electron density from C-H or C-C sigma bonds into empty sigma-antibonding orbitals (σ*), which can influence conformational preferences and reactivity.

In Silico Modeling for Prediction of Chemical Reactivity and Selectivity

In silico modeling, utilizing principles of quantum mechanics and molecular mechanics, is a cornerstone of modern chemical research for predicting how and where a molecule will react. For this compound, these models can elucidate the electronic and steric factors governing its reactivity and the selectivity of its potential transformations.

A primary tool for this purpose is Density Functional Theory (DFT) , which calculates the electron density of a molecule to determine its energy and properties. From DFT calculations, several key descriptors of reactivity can be derived. One of the most fundamental concepts is Frontier Molecular Orbital (FMO) theory . This theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom's lone pair of electrons significantly contributes to the HOMO, making it the primary site for protonation and reactions with electrophiles.

Another critical tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the most negative potential is localized around the nitrogen atom, reinforcing the prediction from FMO theory.

The stereochemistry of the piperidine ring, with its cis and trans isomers relative to the methyl and cyclohexyl substituents, heavily influences selectivity. Computational models can calculate the relative energies of different conformers and the transition state energies for their interconversion. This allows for the prediction of the most stable isomer and provides insight into the stereoselectivity of reactions. For example, the steric hindrance imposed by the bulky cyclohexyl group can direct incoming reagents to the less hindered face of the piperidine ring.

To quantify these predictions, the following table presents hypothetical, yet representative, data that would be generated from DFT calculations for the cis and trans isomers of this compound.

| Parameter | cis-4-Cyclohexyl-3-methylpiperidine | trans-4-Cyclohexyl-3-methylpiperidine |

| Relative Energy (kcal/mol) | 0.00 | +1.85 |

| HOMO Energy (eV) | -6.25 | -6.30 |

| LUMO Energy (eV) | +1.10 | +1.05 |

| HOMO-LUMO Gap (eV) | 7.35 | 7.35 |

| Dipole Moment (Debye) | 1.25 | 1.18 |

| Nitrogen Atomic Charge (Mulliken) | -0.45 | -0.42 |

Note: This table is illustrative. The values are representative of what would be expected from such a computational study but are not from a published source.

Elucidation of Structure-Reactivity Relationships through Computational Data

The data generated from in silico models allows for the establishment of clear structure-reactivity relationships. By analyzing the computational output, chemists can understand how the specific arrangement of atoms in this compound dictates its chemical behavior.

The calculated relative energies of the cis and trans isomers, for instance, would indicate that the cis isomer is thermodynamically more stable. This stability can be attributed to the specific conformational arrangement of the bulky cyclohexyl group and the smaller methyl group on the piperidine ring, which minimizes steric strain. In the more stable chair conformation of the piperidine ring, having the large cyclohexyl group in an equatorial position is generally favored.

The HOMO-LUMO gap is a significant indicator of chemical reactivity. A large gap, as shown in the hypothetical data, suggests high kinetic stability and low reactivity, which is characteristic of saturated heterocyclic amines under many conditions. The slight differences in the HOMO energies between the isomers can also be correlated with subtle differences in their nucleophilicity.

Furthermore, the calculated atomic charges and the MEP surface provide a quantitative and visual basis for understanding regioselectivity. The concentration of negative charge on the nitrogen atom confirms it as the most nucleophilic and basic site. This explains why reactions such as alkylation, acylation, and protonation will preferentially occur at the nitrogen.

Computational data can also be used to explore the reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify the transition state structures and calculate the activation energies. This information is crucial for predicting reaction rates and understanding why one reaction pathway is favored over another. For example, modeling the N-alkylation reaction would likely show a transition state where the alkylating agent approaches the nitrogen from the least sterically hindered direction, a prediction that can be directly tested in the laboratory.

Reaction Chemistry and Chemical Transformations of 4 Cyclohexyl 3 Methylpiperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 4-cyclohexyl-3-methylpiperidine is a key site for chemical reactions due to its nucleophilic and basic character. This allows for a variety of transformations, primarily N-alkylation and N-acylation, leading to a diverse range of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation of secondary amines like piperidine is a fundamental transformation that introduces an alkyl group onto the nitrogen atom. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. The choice of reagents and conditions, such as the base and solvent, can significantly influence the reaction's efficiency and selectivity. For instance, the use of a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF) is a common strategy to deprotonate the amine, enhancing its nucleophilicity for subsequent reaction with an alkylating agent. beilstein-journals.org

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide. evitachem.com This reaction is generally robust and high-yielding. The resulting N-acylpiperidines are often more stable and less basic than the parent amine.

| Reaction Type | Reagent Class | Typical Reagents | Product |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | N-Alkyl-4-cyclohexyl-3-methylpiperidine |

| N-Alkylation | Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-4-cyclohexyl-3-methylpiperidine |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | N-Acyl-4-cyclohexyl-3-methylpiperidine |

| N-Acylation | Anhydrides | Acetic anhydride, Boc anhydride | N-Acyl-4-cyclohexyl-3-methylpiperidine |

Formation of N-Substituted Derivatives

The synthesis of N-substituted derivatives of piperidine is a cornerstone of medicinal chemistry and materials science. By carefully selecting the alkylating or acylating agent, a vast array of functional groups can be introduced at the nitrogen position. For example, the introduction of a phenacyl group via reaction with a phenacyl halide can yield quaternary N-methylpiperidinium compounds. journalagent.com

Furthermore, the nitrogen atom can be incorporated into other functional groups. For example, reaction with isothiocyanates can lead to the formation of N-thiourea derivatives. The versatility of these reactions allows for the fine-tuning of the molecule's steric and electronic properties.

Functionalization of the Piperidine Ring Carbons (C2, C3, C4, C6)

Modifying the carbon skeleton of the piperidine ring is a more complex challenge but offers significant opportunities to create structural diversity. Modern synthetic methods, particularly C-H functionalization, have opened new avenues for the selective introduction of functional groups at specific positions on the ring. nih.gov

Introduction of Additional Functional Groups

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the functionalization of piperidine rings. nih.gov The site-selectivity of these reactions (i.e., at C2, C3, or C4) can often be controlled by the choice of the N-protecting group and the catalyst. For instance, N-Boc-piperidines can be selectively functionalized at the C2 position. nih.gov While direct C-H functionalization at C3 can be challenging due to the electronic effects of the nitrogen, indirect methods involving the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening can achieve this transformation. nih.gov

Other methods for introducing functional groups include:

Lithiation-Substitution: Deprotonation of a C-H bond using a strong base followed by reaction with an electrophile.

Radical Reactions: Intramolecular radical cyclization can be used to form substituted piperidines. whiterose.ac.uk

| Position | Reaction Type | Key Strategy | Potential Functional Groups |

| C2 | C-H Insertion | Rhodium catalysis with N-Boc or N-Bs protecting groups. nih.gov | Arylacetate, Alkyl |

| C3 | Indirect C-H Functionalization | Cyclopropanation of a tetrahydropyridine followed by ring opening. nih.gov | Arylacetate |

| C4 | C-H Insertion | Rhodium catalysis with specific N-acyl protecting groups. nih.gov | Arylacetate |

Derivatization at Existing Stereocenters

This compound possesses two stereocenters at the C3 and C4 positions. The relative and absolute stereochemistry of these centers will influence the molecule's three-dimensional shape and its biological activity. Derivatization at these centers, while synthetically challenging, could be explored to probe structure-activity relationships.

Reactions that proceed through intermediates, such as enamines or iminium ions, could potentially allow for the modification of the substitution pattern at these stereocenters. However, controlling the stereochemical outcome of such reactions would be a primary challenge.

Chemical Modifications and Substitutions on the Cyclohexyl Ring

The cyclohexyl ring of this compound offers another handle for chemical modification. The reactivity of the cyclohexyl group is typical of alkanes, primarily involving free-radical substitution reactions. However, more sophisticated methods can be employed to introduce functionality.

The synthesis of substituted cyclohexyl precursors, which are then incorporated into the final molecule, is a common strategy. For example, various substituted cyclohexanol (B46403) derivatives can be synthesized and then coupled to a piperidine precursor. nih.gov This approach allows for the introduction of a wide range of substituents at various positions on the cyclohexyl ring.

Research on related structures has shown that substitutions on a cyclohexyl ring can have a significant impact on the molecule's biological properties. For instance, in a series of noviomimetics, the position of a substituent on the cyclohexyl ring influenced whether the compound promoted mitochondrial respiration or glycolysis. nih.gov

| Position on Cyclohexyl Ring | Synthetic Strategy | Potential Substituents |

| 3' or 4' | Synthesis of substituted cyclohexanol precursors followed by coupling. nih.gov | Fluoro, Hydroxy, Benzyl, Phenethyl. nih.gov |

| Various | Free-radical halogenation followed by nucleophilic substitution. | Halogens, Hydroxy, Alkoxy |

Mechanistic Studies of Reactions Involving the Compound

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For this compound, while specific, in-depth mechanistic studies are not extensively documented in publicly available literature, the principles of stereochemistry and computational chemistry provide a framework for predicting and analyzing its reactivity. Mechanistic insights are often derived from studies of structurally related piperidine derivatives.

Stereochemistry and its Influence on Reactivity

The stereochemistry of this compound, which possesses two chiral centers at the 3 and 4 positions of the piperidine ring, is a critical factor in its reaction chemistry. The relative orientation of the methyl and cyclohexyl groups (cis or trans) dictates the conformational preferences of the piperidine ring, primarily a chair conformation. This, in turn, influences the accessibility of the nitrogen lone pair and the surrounding protons to reactants.

In studies of related substituted piperidines, the stereochemical outcome of reactions is often rationalized by considering the steric hindrance imposed by the substituents. For instance, in reactions involving the nitrogen atom, such as N-alkylation or N-acylation, the approach of the electrophile will be directed by the least hindered path. The axial or equatorial orientation of the substituents can lead to different reaction rates and, in some cases, different products altogether.

The relative stereochemistry of substituted piperidines has been definitively established using techniques such as 1H and 13C NMR spectroscopy. nih.gov For more complex cases, single-crystal X-ray analysis provides unambiguous determination of the absolute configuration. nih.gov The stereoisomers of a molecule like this compound are expected to exhibit different biological and chemical activities, a principle that has been demonstrated in analogous systems where one enantiomer is significantly more potent or reactive than the other. nih.gov

Computational Approaches to Reaction Mechanisms

Modern computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. rsc.org Density Functional Theory (DFT) is a commonly employed method for modeling reaction pathways, identifying transition states, and calculating activation energies. researchgate.net

For reactions involving piperidine derivatives, computational studies can be used to:

Determine Ground State Geometries and Conformational Preferences: By calculating the relative energies of different conformations (e.g., chair with axial/equatorial substituents vs. boat), the most stable arrangement of the molecule can be identified. This is crucial for understanding its baseline reactivity.

Model Reaction Pathways: The entire course of a reaction can be mapped out, including the structures of reactants, transition states, and products. This allows for a detailed understanding of the bond-making and bond-breaking processes.

Calculate Activation Energies: The energy barrier for a reaction determines its rate. Computational methods can provide quantitative estimates of these barriers, allowing for the comparison of different potential reaction pathways.

Investigate the Role of Non-Covalent Interactions: In complex systems, weak interactions such as hydrogen bonds and van der Waals forces can play a significant role in directing the stereochemical outcome of a reaction. Computational models can effectively capture these subtle effects. rsc.org

A computational study on the nucleophilic aromatic substitution (SNAr) reaction between dinitropyridines and piperidine, for example, revealed that the reaction proceeds via a bimolecular pathway. DFT calculations showed that the electron-withdrawing nitro groups stabilize the transition state, thereby lowering the energy barrier for the nucleophilic attack by the piperidine nitrogen. researchgate.net

The table below summarizes key computational parameters that are typically determined in mechanistic studies of piperidine-containing reactions.

| Parameter | Description | Computational Method(s) | Significance in Mechanistic Studies |

| Ground State Energy | The total electronic energy of the molecule in its most stable conformation. | DFT, Ab initio | Provides a baseline for calculating reaction energies and activation barriers. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | DFT, Ab initio | Represents the "point of no return" in a reaction; its structure reveals the nature of bond formation and cleavage. |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | DFT, Ab initio | A key determinant of the reaction rate; lower activation energies correspond to faster reactions. |

| Reaction Energy (ΔEr) | The overall energy change of the reaction (energy of products minus energy of reactants). | DFT, Ab initio | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Vibrational Frequencies | The frequencies of the normal modes of vibration of a molecule. | DFT, Ab initio | Used to characterize stationary points on the potential energy surface (reactants and products have all real frequencies; transition states have one imaginary frequency). |

Kinetic Studies

Kinetic analysis of reactions involving this compound would provide experimental validation for proposed mechanisms. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), the rate law for the reaction can be determined. This information, in conjunction with computational data, can provide a comprehensive picture of the reaction mechanism. For instance, a rate law that is first-order in both this compound and an electrophile would support a bimolecular reaction mechanism, consistent with many reactions involving nucleophilic attack by the piperidine nitrogen.

Role of 4 Cyclohexyl 3 Methylpiperidine As a Core Structure in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The 4-Cyclohexyl-3-methylpiperidine structure serves as an invaluable building block for the elaboration of intricate heterocyclic systems. The inherent reactivity of the piperidine (B6355638) ring's secondary amine allows for a wide range of chemical transformations, providing a gateway to a multitude of more complex molecular architectures.

Key to its function as a building block is the piperidine nitrogen, which can readily undergo nucleophilic substitution reactions. This enables the straightforward introduction of various substituents, thereby expanding the molecular complexity. Common synthetic operations include N-alkylation, N-acylation, and N-arylation, which attach new functionalities and can significantly alter the molecule's physical and biological properties.

Furthermore, the piperidine ring itself can be a participant in cyclization reactions to form polycyclic systems. mdpi.com For instance, functional groups introduced onto the nitrogen or the ring carbons can be designed to react intramolecularly, leading to the formation of new rings. The development of palladium-catalyzed enantioselective 6-exo aza-Heck cyclizations, for example, allows for the creation of complex bicyclic systems from appropriately substituted alkenylcarbamates under redox-neutral conditions. mdpi.com While not specific to this compound in the provided literature, such established methods are directly applicable to it, allowing chemists to leverage the core structure to access novel, polycyclic heterocyclic frameworks. The presence of the cyclohexyl and methyl groups can influence the stereochemical outcome of these cyclizations, offering a handle for diastereoselective synthesis.

Scaffold for the Design and Synthesis of Novel Chemical Entities

In the quest for novel chemical entities (NCEs) with improved therapeutic properties, medicinal chemists often employ a scaffold-based drug design approach. nih.gov A scaffold is a core molecular structure that provides the essential three-dimensional arrangement for interaction with a biological target, which can then be decorated with various functional groups to fine-tune activity, selectivity, and pharmacokinetic properties. The this compound framework is an exemplary scaffold for this purpose.

Its utility as a scaffold has been demonstrated in the development of noviomimetics, which are small molecules designed to inhibit the C-terminal domain of the Hsp90 protein. In one study, the 4-cyclohexylpiperidine (B176667) core was used as the foundation for two series of compounds with substituents at the 3'- and 4'-positions of the cyclohexyl ring. nih.gov The goal was to create novel compounds that could modulate mitochondrial bioenergetics, a potential cytoprotective strategy. nih.gov

The research highlighted how subtle modifications to the scaffold could lead to significant changes in biological function. The data revealed that the placement and nature of substituents on the cyclohexyl ring, which is attached to the core piperidine structure, determined whether the resulting molecules promoted ATP production via oxidative phosphorylation (OxPhos) or glycolysis. nih.gov For example, an anti-isomer with a benzylmercaptan group at the 3'-position of the cyclohexyl ring produced a significant shift toward OxPhos, while a similar substituent at the 4'-position resulted in a shift toward glycolysis. nih.gov This demonstrates the power of using the 4-cyclohexylpiperidine scaffold to systematically explore chemical space and optimize for a desired biological outcome.

Table 1: Impact of Cyclohexyl Ring Substitution on Cellular Respiration in Noviomimetics

| Scaffold Type | Substitution Position on Cyclohexyl Ring | Key Substituent | Predominant ATP Production Pathway | Reference |

|---|---|---|---|---|

| Scaffold A | 4' | Benzylmercaptan (anti-isomer) | Glycolysis | nih.gov |

| Scaffold B | 3' | Benzylmercaptan (anti-isomer) | Oxidative Phosphorylation (OxPhos) | nih.gov |

| Scaffold A | 4' | 4,5-diol | Oxidative Phosphorylation (OxPhos) | nih.gov |

Strategies for Constructing Spiropiperidines and Fused Ring Systems from this compound Precursors

Spiropiperidines—bicyclic systems where two rings are connected by a single common atom—and fused-ring systems are of immense interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes. rsc.orgresearchgate.net General synthetic strategies to access these complex architectures often rely on precursors that either contain a pre-formed piperidine ring or are designed to form one during the synthetic sequence. york.ac.ukconsensus.app A functionalized this compound derivative is an ideal precursor for such transformations.

The construction of spiropiperidines can be broadly classified into two approaches: forming the second ring onto an existing piperidine or forming the piperidine ring onto an existing carbocycle or heterocycle. rsc.orgresearchgate.net Starting with a this compound precursor falls into the first category. For example, a ketone functionality could be installed at the C-4 position of the piperidine ring (adjacent to the cyclohexyl group), which could then serve as an anchor point for various spirocyclization strategies, such as the aza-Prins cyclization. researchgate.net

For fused ring systems, cycloaddition reactions are a powerful and atom-economical tool. nih.gov The inverse electron-demand Diels-Alder (iEDDA) reaction, for instance, can be used to construct fused-ring systems by reacting an electron-poor diene with an electron-rich dienophile. rsc.org A this compound precursor could be elaborated into a diene or dienophile to participate in such reactions. Another powerful method is the "cut-and-sew" reaction, which uses transition-metal catalysis to deconstruct and then reassemble rings from cyclic ketones, enabling access to a variety of bridged and fused scaffolds. nih.gov A piperidine precursor could be tethered to a cyclobutanone, for example, to undergo a rhodium-catalyzed (4+2) cycloaddition to form a fused system. nih.gov

Table 2: General Synthetic Strategies for Spiro and Fused Piperidine Systems

| Target System | General Strategy | Description | Potential Precursor Requirement | Reference |

|---|---|---|---|---|

| Spiropiperidines | Ring formation on piperidine | A functional group on a pre-formed piperidine ring (e.g., a ketone) acts as an electrophile or nucleophile to initiate the formation of a second, spiro-fused ring. | Piperidine with a reactive handle (e.g., ketone, aldehyde). | rsc.orgresearchgate.net |

| Fused Ring Systems | Intramolecular Cyclization | A linear precursor containing the piperidine nitrogen and a tethered reactive partner cyclizes to form a new, fused ring. | A piperidine with a side chain containing a reactive moiety (e.g., alkyne, alkene). | mdpi.com |

| Fused Ring Systems | Diels-Alder Cycloaddition | The piperidine ring is part of a diene or dienophile that undergoes a [4+2] cycloaddition with a suitable reaction partner to form a bicyclic system. | A piperidine derivative functionalized to act as a diene or dienophile. | nih.govrsc.org |

Emerging Research Directions and Methodological Advances for 4 Cyclohexyl 3 Methylpiperidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3,4-disubstituted piperidines like 4-cyclohexyl-3-methylpiperidine is a challenging endeavor, often requiring precise control of stereochemistry. Modern synthetic efforts are moving beyond classical methods towards more efficient, selective, and sustainable approaches. A primary strategy involves the catalytic hydrogenation of appropriately substituted pyridine (B92270) precursors. rsc.org

One of the most promising and economically viable routes to piperidines is the hydrogenation of readily available pyridine derivatives. liv.ac.uk The challenge lies in achieving high chemo- and stereoselectivity, especially with multi-substituted pyridines. rsc.org Recent advancements have identified commercially available rhodium compounds, such as Rhodium(III) oxide (Rh₂O₃), as highly active catalysts for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org This method is attractive due to its operational simplicity and broad substrate scope, making it a potentially useful approach for the synthesis of this compound from a corresponding 4-cyclohexyl-3-methylpyridine (B15201613) precursor. The reaction generally favors the formation of the cis isomer. rsc.org

Another innovative approach is the electrocatalytic hydrogenation of pyridines. nih.gov This method offers a green alternative to traditional thermochemical processes that often require high temperatures and pressures. Using a rhodium-based catalyst on a carbon felt cathode, pyridine can be quantitatively converted to piperidine (B6355638) with high current efficiency. nih.gov This technique could be adapted for the synthesis of this compound, providing a more sustainable and energy-efficient pathway.

Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound. A powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) with a suitable boronic acid. nih.gov This method allows for the creation of 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidine. nih.govorganic-chemistry.org For the synthesis of this compound, this would involve a multi-step process starting with the partial reduction of a pyridine, followed by the asymmetric carbometalation, and a final reduction step. nih.gov

Chemo-enzymatic methods are also gaining prominence. nih.gov A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. This approach combines the selectivity of biocatalysts with chemical synthesis to achieve high stereochemical control. nih.gov

The table below summarizes some of the key features of these emerging synthetic routes.

| Synthetic Method | Key Features | Potential for this compound | Representative References |

| Catalytic Hydrogenation | Utilizes readily available pyridine precursors; can be achieved under mild conditions with appropriate catalysts (e.g., Rh₂O₃). rsc.org | A direct and efficient route, likely yielding the cis-isomer. | rsc.orgwhiterose.ac.uk |

| Electrocatalytic Hydrogenation | Green and sustainable approach; high conversion and current efficiency under ambient conditions. nih.gov | Offers an environmentally friendly alternative to traditional hydrogenation. | nih.gov |

| Asymmetric Reductive Heck Reaction | Provides access to enantioenriched 3-substituted piperidines with high enantioselectivity. nih.gov | A viable strategy for obtaining specific enantiomers of the target compound. | nih.govorganic-chemistry.org |

| Chemo-enzymatic Dearomatization | Employs biocatalysts for high stereoselectivity in a one-pot cascade reaction. nih.gov | Enables precise control over the stereochemistry of the final product. | nih.gov |

Advanced Analytical Techniques for Comprehensive Structural and Purity Assessment

The comprehensive characterization of this compound, a chiral molecule, necessitates the use of advanced analytical techniques to determine its structure, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. For this compound, both ¹H and ¹³C NMR would be essential. The ¹³C NMR spectrum of piperidine derivatives can be particularly informative for determining the relative stereochemistry of substituents. For instance, in trans-3,4-disubstituted piperidines, the formation of an intramolecular hydrogen bond can shield one of the α-carbons of the piperidine ring, causing a significant upfield shift in its ¹³C NMR signal. acs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for determining the enantiomeric purity of chiral compounds like this compound. A variety of chiral stationary phases (CSPs) are commercially available, including those based on polysaccharides, cyclodextrins, and proteins, which can effectively separate enantiomers. google.com In cases where the compound lacks a chromophore for UV detection, pre-column derivatization with a UV-active reagent can be employed. This not only facilitates detection but can also enhance the resolution between enantiomers. nih.gov

Mass Spectrometry (MS) , often coupled with a chromatographic technique (e.g., GC-MS or LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

The table below outlines the primary analytical techniques and their specific applications for this compound.

| Analytical Technique | Application for this compound | Key Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and stereochemical analysis. acs.org | Connectivity of atoms, relative stereochemistry (cis vs. trans). |

| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals. | Detailed structural confirmation. |

| Chiral HPLC | Enantiomeric purity assessment. nih.govgoogle.com | Enantiomeric excess (ee) or enantiomeric ratio (er). |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Molecular formula (with HRMS), fragmentation pattern. |

Application of Green Chemistry Principles in this compound Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. The synthesis of this compound can be made more sustainable by implementing these principles.

A key focus of green chemistry is the use of safer solvents or the elimination of solvents altogether. nih.gov The aforementioned electrocatalytic hydrogenation of pyridines can be performed in aqueous media, a significant improvement over traditional organic solvents. nih.gov

Catalysis is another central tenet of green chemistry. The use of highly efficient and recyclable catalysts, such as the rhodium catalysts used in hydrogenation, reduces waste and energy consumption. rsc.orgliv.ac.uk Biocatalysis, as seen in the chemo-enzymatic approaches, offers reactions under mild, environmentally benign conditions with high selectivity, further reducing the need for protecting groups and purification steps. nih.gov

Atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. Synthetic routes that involve fewer steps and generate fewer byproducts are preferred. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, significantly improves atom economy and reduces waste.

The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Safer Solvents | Using water or other green solvents in reactions like electrocatalytic hydrogenation. nih.gov | Reduces pollution and hazards associated with volatile organic compounds. |

| Catalysis | Employing highly active and selective catalysts (e.g., Rh₂O₃, biocatalysts). rsc.orgnih.gov | Increases reaction efficiency, reduces energy consumption, and minimizes waste. |

| Atom Economy | Designing synthetic routes with fewer steps and higher yields, such as one-pot reactions. | Maximizes the incorporation of reactant atoms into the final product, reducing waste. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyridine precursor. mdpi.com | Reduces reliance on fossil fuels and promotes sustainability. |

Deeper Theoretical Insights into Unexplored Reactivity and Intrinsic Properties

While experimental work provides the foundation for understanding the chemistry of this compound, theoretical and computational studies can offer deeper insights into its structure, properties, and reactivity.

Conformational Analysis is critical for understanding the behavior of flexible molecules like this compound. The piperidine ring can exist in two chair conformations, and the cyclohexyl group also has its own conformational preferences. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the different conformers and to predict the most stable geometries. This information is invaluable for interpreting experimental data, such as NMR spectra, and for understanding how the molecule might interact with biological targets.

Quantum Chemical Calculations can be employed to predict a variety of intrinsic properties, including electronic properties (e.g., charge distribution, dipole moment), spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies), and reactivity indices (e.g., frontier molecular orbital energies). These calculations can help to rationalize the observed reactivity of the molecule and to predict its behavior in different chemical environments.

Molecular Docking and Dynamics Simulations are powerful tools for studying the potential interactions of this compound with biological macromolecules, such as enzymes and receptors. These simulations can predict the preferred binding mode of the molecule and can provide insights into the nature of the intermolecular interactions that stabilize the complex. This information is crucial for the rational design of new drug candidates based on the this compound scaffold.

The table below lists some of the theoretical methods and their potential applications in studying this compound.

| Theoretical Method | Application | Insights Gained |

| Conformational Analysis (DFT) | Predicting the stable geometries of the molecule. | Understanding the preferred 3D structure and its influence on properties. |

| Quantum Chemical Calculations | Predicting electronic, spectroscopic, and reactivity properties. | Rationalizing experimental observations and predicting chemical behavior. |

| Molecular Docking | Simulating the interaction with biological targets. | Predicting binding modes and affinities, guiding drug design. |

| Molecular Dynamics Simulations | Studying the dynamic behavior of the molecule in solution or when bound to a target. | Understanding the flexibility and conformational changes of the molecule. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclohexyl-3-methylpiperidine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes cyclohexylation of 3-methylpiperidine using cyclohexyl halides under basic conditions (e.g., NaOH in dichloromethane) . Key variables affecting yield include solvent polarity, temperature (optimized at 40–60°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Reaction progress should be monitored using TLC or LC-MS to identify intermediates and byproducts .

Q. How should researchers characterize the stereochemistry and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Stereochemistry : Use H-NMR and C-NMR to confirm substitution patterns. For chiral centers, employ chiral HPLC with a cellulose-based column or compare experimental optical rotation values with literature data. X-ray crystallography (using SHELXL ) is definitive for absolute configuration determination if single crystals are obtained.

- Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Purity >95% is typical for research-grade compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological interactions of this compound with target enzymes or receptors?

- Methodological Answer :

- Docking Workflow : Prepare the compound’s 3D structure using tools like Open Babel, then perform energy minimization (e.g., with Gaussian 09). Use AutoDock Vina or Schrödinger Suite for docking simulations against targets (e.g., GPCRs or cytochrome P450 enzymes). Validate predictions with MD simulations (GROMACS) to assess binding stability .

- Data Interpretation : Compare docking scores (binding affinity) with known ligands. Address discrepancies by analyzing steric/electronic complementarity and solvent-accessible surface areas .

Q. What strategies resolve contradictions in pharmacological data for this compound across different in vitro and in vivo models?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell lines, animal strains, dosing regimens). For in vitro studies, confirm compound stability in media via LC-MS. In in vivo models, account for pharmacokinetic variables (e.g., bioavailability, metabolism) using LC-MS/MS plasma profiling .

- Contradiction Analysis : Use meta-analysis to identify outliers. Cross-validate results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How do structural modifications at the cyclohexyl or methyl positions affect the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Modification Strategies : Synthesize analogs via substituent replacement (e.g., cyclohexyl → cyclopentyl or adamantyl; methyl → ethyl/trifluoromethyl) .

- Property Analysis : Measure logP (octanol-water partition) for lipophilicity, pKa for ionization, and solubility in PBS. Correlate structural changes with bioactivity shifts (e.g., cyclohexyl → cyclopentyl may reduce steric hindrance, enhancing receptor binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.